molecular formula C6H11F2NO B14769328 4,4-Difluoro-3-methylpiperidin-3-ol

4,4-Difluoro-3-methylpiperidin-3-ol

Cat. No.: B14769328
M. Wt: 151.15 g/mol
InChI Key: WCPAQKCHLUMOPV-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-methylpiperidin-3-ol is a piperidine derivative characterized by the presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-methylpiperidin-3-ol typically involves the fluorination of 3-methylpiperidin-3-ol. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-methylpiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Difluoro-3-methylpiperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-methylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-3-methylpiperidin-3-ol is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

4,4-difluoro-3-methylpiperidin-3-ol

InChI

InChI=1S/C6H11F2NO/c1-5(10)4-9-3-2-6(5,7)8/h9-10H,2-4H2,1H3

InChI Key

WCPAQKCHLUMOPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1(F)F)O

Origin of Product

United States

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